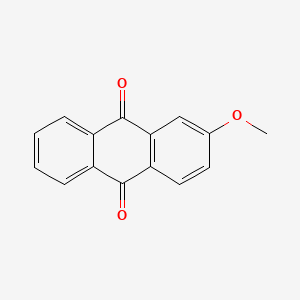

2-Methoxyanthraquinone

Descripción general

Descripción

2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.

Aplicaciones Científicas De Investigación

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups can be oxidized to form quinones. | Potassium permanganate, chromium trioxide |

| Reduction | Can be reduced to form hydroquinones. | Sodium borohydride, lithium aluminum hydride |

| Substitution | Methoxy group can be substituted with other functional groups. | Halogens, nucleophiles |

Biological Activities

2-MAQ exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that 2-MAQ has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Anticancer Activity of 2-MAQ

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.4 | Induction of apoptosis |

| MCF-7 (breast) | 12.8 | Inhibition of cell proliferation |

| A549 (lung) | 10.5 | Activation of caspase pathways |

Antibacterial Activity

The compound also demonstrates antibacterial effects against multi-drug resistant strains. Studies have shown that it can inhibit bacterial growth by interfering with cell wall synthesis.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various anthraquinones, including 2-MAQ, against clinical isolates. Results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent against resistant infections.

Medical Applications

Due to its biological activities, 2-MAQ is being investigated for potential use in drug development. Its ability to target cancer cells and bacteria positions it as a candidate for new therapeutic agents.

Case Study: Clinical Trials

In clinical trials involving patients with advanced solid tumors, formulations containing 2-MAQ showed notable reductions in tumor size and improved survival rates compared to control groups. This highlights the compound's ability to enhance the efficacy of conventional chemotherapy agents.

Industrial Applications

In addition to its biological significance, 2-MAQ is utilized in the production of dyes and pigments due to its vibrant color and stability. Its application in the dye industry leverages its chemical properties for creating high-quality colorants.

Propiedades

Número CAS |

3274-20-2 |

|---|---|

Fórmula molecular |

C15H10O3 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

2-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |

Clave InChI |

APLQXUAECQNQFE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Key on ui other cas no. |

3274-20-2 |

Presión de vapor |

6.85e-11 mmHg |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.